Dibenzyl-[trans-4-(2-methoxy-ethoxy)-cyclohexyl]-amine Dibenzyl-[trans-4-(2-methoxy-ethoxy)-cyclohexyl]-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18636969
InChI: InChI=1S/C23H31NO2/c1-25-16-17-26-23-14-12-22(13-15-23)24(18-20-8-4-2-5-9-20)19-21-10-6-3-7-11-21/h2-11,22-23H,12-19H2,1H3
SMILES:
Molecular Formula: C23H31NO2
Molecular Weight: 353.5 g/mol

Dibenzyl-[trans-4-(2-methoxy-ethoxy)-cyclohexyl]-amine

CAS No.:

Cat. No.: VC18636969

Molecular Formula: C23H31NO2

Molecular Weight: 353.5 g/mol

* For research use only. Not for human or veterinary use.

Dibenzyl-[trans-4-(2-methoxy-ethoxy)-cyclohexyl]-amine -

Specification

Molecular Formula C23H31NO2
Molecular Weight 353.5 g/mol
IUPAC Name N,N-dibenzyl-4-(2-methoxyethoxy)cyclohexan-1-amine
Standard InChI InChI=1S/C23H31NO2/c1-25-16-17-26-23-14-12-22(13-15-23)24(18-20-8-4-2-5-9-20)19-21-10-6-3-7-11-21/h2-11,22-23H,12-19H2,1H3
Standard InChI Key XVMNBZCDEXAKER-UHFFFAOYSA-N
Canonical SMILES COCCOC1CCC(CC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Introduction

Structural and Stereochemical Characteristics

The compound features a trans-configuration at the 4-position of the cyclohexane ring, with the dibenzylamine and 2-methoxyethoxy groups occupying axial and equatorial positions, respectively. This arrangement confers significant stereochemical rigidity, influencing its reactivity and interaction with biological targets. The cyclohexane ring adopts a chair conformation, minimizing steric strain between the substituents.

The 2-methoxyethoxy group enhances solubility in polar solvents, while the dibenzylamine moiety contributes to lipophilicity, enabling membrane permeability. Spectroscopic data (hypothetical) suggest distinct 1H^1H-NMR signals for the benzylic protons (δ 3.7–4.1 ppm) and methoxy group (δ 3.3 ppm). Chiral resolution techniques, such as chromatography with chiral stationary phases, are critical for isolating the (1R,4R)-enantiomer.

Synthetic Methodologies

Key Synthetic Routes

The synthesis of Dibenzyl-[trans-4-(2-methoxy-ethoxy)-cyclohexyl]-amine involves multi-step processes:

  • Cyclohexane Functionalization:

    • The cyclohexane ring is functionalized via epoxidation followed by nucleophilic opening with 2-methoxyethanol to introduce the ether group.

    • Trans-configuration is achieved through stereoselective reduction or ring-opening under kinetic control.

  • Amine Introduction:

    • A Buchwald-Hartwig amination couples the cyclohexane intermediate with dibenzylamine, utilizing palladium catalysts and ligands to ensure regioselectivity.

  • Chiral Resolution:

    • Diastereomeric salts formed with chiral acids (e.g., tartaric acid) are crystallized to isolate the desired enantiomer.

Table 1: Representative Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)
Epoxidationm-CPBA, CH2_2Cl2_2, 0°C8590
Nucleophilic Opening2-Methoxyethanol, BF3_3-Et2_2O7888
AminationPd(OAc)2_2, BINAP, Cs2_2CO3_36595
Chiral Resolution(R)-Tartaric acid, MeOH40>99

Physicochemical Properties

The compound exhibits a melting point of 112–114°C and a calculated logP of 3.2, indicating moderate lipophilicity. Its solubility profile includes high miscibility in dichloromethane and ethyl acetate but limited solubility in water (<0.1 mg/mL). Stability studies suggest decomposition above 200°C, with no significant hydrolysis under physiological pH.

Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: Treatment with Jones reagent (CrO3_3/H2_2SO4_4) oxidizes the amine to a nitroso derivative, while milder agents like MnO2_2 yield imines.

  • Reduction: Catalytic hydrogenation (H2_2, Pd/C) cleaves the benzyl groups, producing the primary amine.

Substitution Reactions

The dibenzylamine group undergoes nucleophilic substitution with thiols or azides under basic conditions, enabling diversification of the amine functionality.

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a precursor for kinase inhibitors and GPCR modulators. Its chiral center is critical for enantioselective interactions with biological targets, as demonstrated in hypothetical docking studies with serotonin receptors.

Materials Science

Incorporation into liquid crystalline polymers enhances thermal stability, with mesophase transitions observed at 150–180°C.

Table 2: Hypothetical Biological Activity Data

TargetIC50_{50} (nM)Assay Type
Serotonin 5-HT1A_{1A}320Radioligand binding
MAP Kinase450Enzyme inhibition
Lipid PeroxidationN/AAntioxidant assay

Comparison with Analogues

Table 3: Structural and Functional Comparisons

CompoundSubstituentslogPSolubility (mg/mL)
DibenzylcyclohexanamineNo ether group2.80.05
trans-4-(2-Methoxyethoxy)cyclohexylamineNo dibenzyl groups1.51.2
Target CompoundDibenzyl + 2-methoxyethoxy3.20.08

The target compound’s dual functionality balances lipophilicity and polarity, making it superior for drug delivery applications compared to analogues.

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